molecular formula C7H6F3N3O2 B2474702 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate CAS No. 2089256-15-3

2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate

Cat. No.: B2474702
CAS No.: 2089256-15-3
M. Wt: 221.139
InChI Key: PRSKHKWARPJYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C7H6F3N3O2 and a molecular weight of 221.14 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrimidinyl carbamate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with pyrimidin-4-yl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidinyl carbamate moiety can form hydrogen bonds and other interactions with the active site of target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2,2-trifluoroethyl N-pyrimidin-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-15-6(14)13-5-1-2-11-4-12-5/h1-2,4H,3H2,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSKHKWARPJYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.